HIV-1 Protease Inhibition: Isoescin IA Exhibits Lower Potency but Higher Selectivity Potential Compared to Escin Ia
In HIV-1 protease inhibition assays, Isoescin IA demonstrates an IC50 value of approximately 54.5 μM [1], while its structural isomer Escin Ia exhibits a more potent IC50 of 35 μM [2]. Although Escin Ia is the more potent inhibitor, this potency is directly correlated with higher renal cytotoxicity [3], suggesting that Isoescin IA may offer a more favorable therapeutic window for certain applications.
| Evidence Dimension | HIV-1 Protease Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 54.5 μM |
| Comparator Or Baseline | Escin Ia: 35 μM |
| Quantified Difference | Isoescin IA is 1.56-fold less potent than Escin Ia (35 μM vs 54.5 μM). |
| Conditions | In vitro HIV-1 protease inhibition assay [1]; Comparative data from independent studies. |
Why This Matters
For studies where lower cytotoxicity is prioritized over maximal potency, or for investigating structure-activity relationships of α- vs β-escin, Isoescin IA is the appropriate choice.
- [1] MedChemExpress. Isoescin IA Product Datasheet. Cell Proliferation Assay Data. View Source
- [2] TargetMol. Escin IA Product Datasheet. View Source
- [3] Zhang Y, et al. Computational and experimental characterization of isomers of escin-induced renal cytotoxicity by inhibiting heat shock proteins. Eur J Pharmacol. 2021;907:174284. View Source
